molecular formula C12H11ClFNO B12640274 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12640274
M. Wt: 239.67 g/mol
InChI Key: MKIIHTRXIQCDEO-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that features a pyrrole ring substituted with a 3-chloro-4-fluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a fully saturated alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxaldehyde or carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxaldehyde
  • 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxylic acid
  • 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)amine

Uniqueness

3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClFNO

Molecular Weight

239.67 g/mol

IUPAC Name

(3-chloro-4-fluorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11ClFNO/c1-15-6-2-3-11(15)12(16)8-4-5-10(14)9(13)7-8/h2-7,12,16H,1H3

InChI Key

MKIIHTRXIQCDEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=C(C=C2)F)Cl)O

Origin of Product

United States

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